

An In-depth Technical Guide to the Structure and Stereochemistry of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl fucopyranoside*

Cat. No.: B016489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside is a methylated derivative of fucose, a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell-cell recognition, inflammation, and immune responses. As a stable, synthetically accessible monosaccharide, **methyl fucopyranoside** serves as an invaluable tool in glycobiology and medicinal chemistry. It is frequently employed as a ligand for studying carbohydrate-protein interactions, particularly those involving fucose-binding lectins, and as a fundamental building block for the synthesis of complex fucosylated oligosaccharides and glycoconjugates.^{[1][2]} This guide provides a comprehensive overview of the structure and stereochemistry of **methyl fucopyranoside**, intended to be a foundational resource for researchers in the field.

Core Structure

The fundamental structure of **methyl fucopyranoside** consists of a six-membered pyranose ring, characteristic of the cyclic form of fucose, with a methyl group attached to the anomeric carbon via a glycosidic bond. Fucose itself is a 6-deoxy-galactose, meaning it lacks the hydroxyl group at the C-6 position, which is replaced by a hydrogen atom.

Fischer and Haworth Projections

The open-chain and cyclic forms of fucose, the parent sugar of **methyl fucopyranoside**, can be represented by Fischer and Haworth projections, respectively. These projections are crucial for understanding the stereochemical relationships between the different isomers.^{[3][4]} L-fucose is the naturally occurring enantiomer, while D-fucose is less common.

To convert a Fischer projection to a Haworth projection for a D-sugar, hydroxyl groups on the right in the Fischer projection are drawn pointing down in the Haworth projection, and those on the left are drawn pointing up. For L-sugars, the opposite rule applies. The terminal CH₂OH group (or in the case of fucose, the CH₃ group) is drawn up for D-sugars and down for L-sugars in the pyranose ring.^{[5][6]}

Stereochemistry

The stereochemistry of **methyl fucopyranoside** is multifaceted, defined by the chirality of the fucose core and the configuration at the anomeric center. This gives rise to several stereoisomers with distinct three-dimensional structures and biological activities.

Enantiomers: D- and L-Fucose

Fucose exists as two enantiomers, D-fucose and L-fucose, which are non-superimposable mirror images of each other.^[4] Consequently, **methyl fucopyranoside** also exists in D- and L-forms. The vast majority of biologically relevant fucosylated glycans contain L-fucose.

Anomers: α and β

The formation of the cyclic pyranose ring from the open-chain form of fucose creates a new stereocenter at the anomeric carbon (C-1). This gives rise to two anomers, designated as alpha (α) and beta (β). In the Haworth projection of the L-isomer, the α -anomer has the methoxy group at C-1 pointing upwards (axial in the most stable chair conformation), while the β -anomer has the methoxy group pointing downwards (equatorial). For the D-isomer, the α -anomer has the methoxy group pointing downwards (axial), and the β -anomer has it pointing upwards (equatorial).

Chair Conformations

The six-membered pyranose ring of **methyl fucopyranoside** is not planar but adopts a stable chair conformation to minimize steric strain.^{[7][8]} For L-fucopyranosides, the most stable chair

conformation is the $^1\text{C}_4$ form. In this conformation, the substituents on the ring carbons can be either axial (perpendicular to the mean plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of the α and β anomers is influenced by the anomeric effect and steric interactions of the substituents. Generally, substituents prefer to be in the equatorial position to minimize 1,3-diaxial interactions.[9][10]

Quantitative Data

The precise structural features of **methyl fucopyranoside** isomers can be characterized by various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for elucidating stereochemistry and conformation in solution.

Physicochemical Properties

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Specific Rotation $[\alpha]\text{D}$
Methyl α -L-fucopyranoside	14687-15-1	$\text{C}_7\text{H}_{14}\text{O}_5$	178.18	153-160	-185° to -215° (c=1, H_2O)
Methyl β -L-fucopyranoside	24332-98-7	$\text{C}_7\text{H}_{14}\text{O}_5$	178.18	121-123	+12.5° to +14.0° (c=2, H_2O)
Methyl α -D-fucopyranoside	1128-40-1	$\text{C}_7\text{H}_{14}\text{O}_5$	178.18	155	+193° (c=1, H_2O)
Methyl β -D-fucopyranoside	24332-98-7	$\text{C}_7\text{H}_{14}\text{O}_5$	178.18	-	-

Data compiled from various chemical suppliers and databases. Specific rotation can vary slightly based on measurement conditions.

NMR Spectroscopic Data

NMR spectroscopy is a cornerstone for the structural analysis of carbohydrates. The chemical shifts (δ) and coupling constants (J) of the protons (^1H) and carbons (^{13}C) are highly sensitive to the stereochemistry and conformation of the molecule. Below are typical ^1H and ^{13}C NMR chemical shifts for methyl α -L-fucopyranoside in D_2O .

Table 1: ^1H and ^{13}C NMR Chemical Shifts (ppm) for Methyl α -L-fucopyranoside in D_2O

Atom	^1H Chemical Shift (δ)	^{13}C Chemical Shift (δ)
H-1 / C-1	~4.80 (d, $J \approx 3.5$ Hz)	~100.5
H-2 / C-2	~3.85 (dd, $J \approx 3.5, 10.0$ Hz)	~68.0
H-3 / C-3	~3.75 (dd, $J \approx 3.0, 10.0$ Hz)	~70.0
H-4 / C-4	~3.90 (d, $J \approx 3.0$ Hz)	~72.0
H-5 / C-5	~4.20 (q, $J \approx 6.5$ Hz)	~67.0
H-6 / C-6 (CH_3)	~1.25 (d, $J \approx 6.5$ Hz)	~16.0
OCH_3	~3.40 (s)	~55.0

Note: These are approximate values and can vary depending on the solvent, temperature, and instrument.[11][12] The small $J_{1,2}$ coupling constant is characteristic of an axial-equatorial relationship between H-1 and H-2, confirming the α -anomeric configuration in the $^1\text{C}_4$ chair conformation.

Experimental Protocols

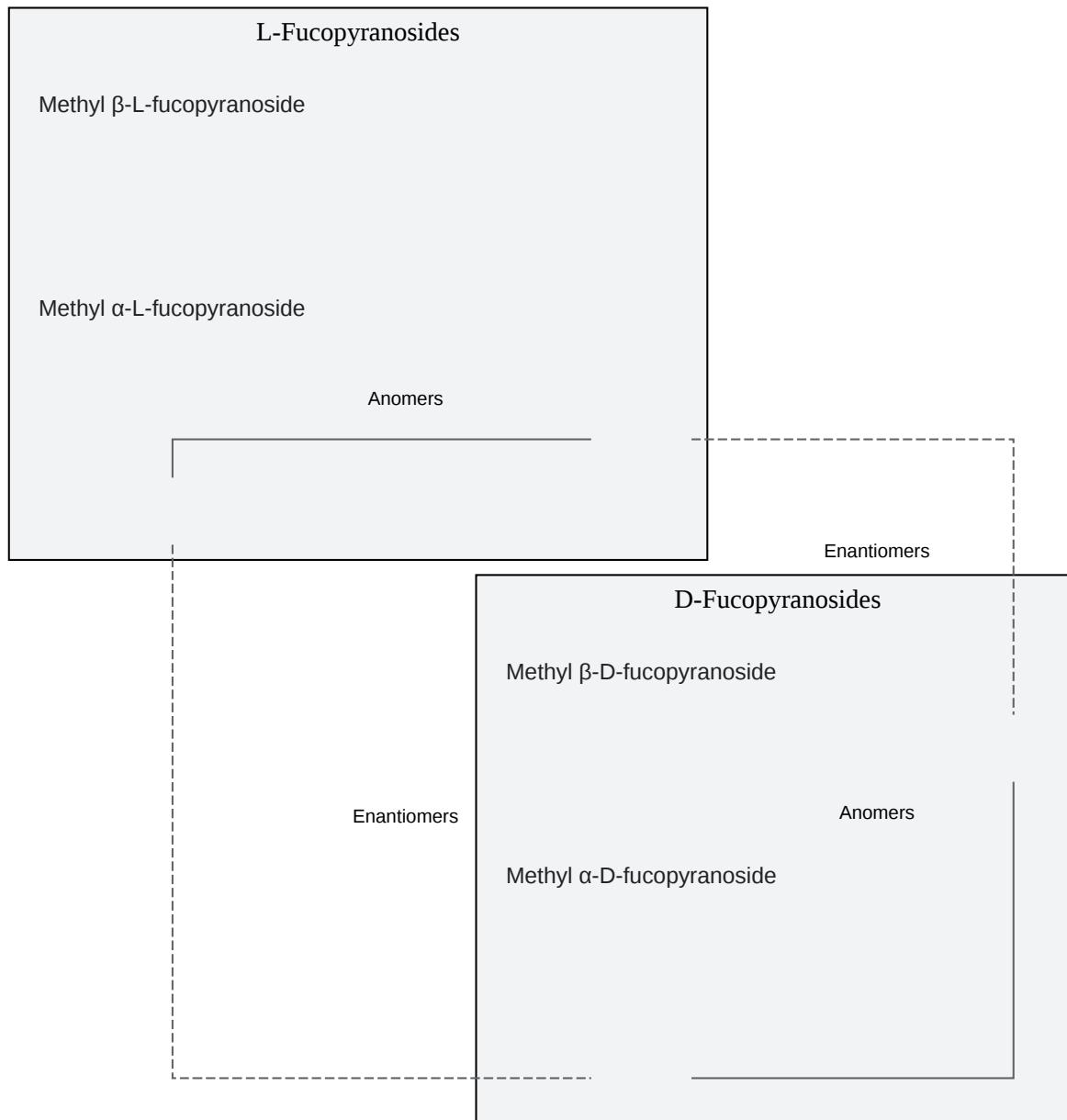
Synthesis of Methyl α -L-fucopyranoside

A common method for the synthesis of **methyl fucopyranosides** is the Fischer glycosidation.

Objective: To synthesize methyl α -L-fucopyranoside from L-fucose.

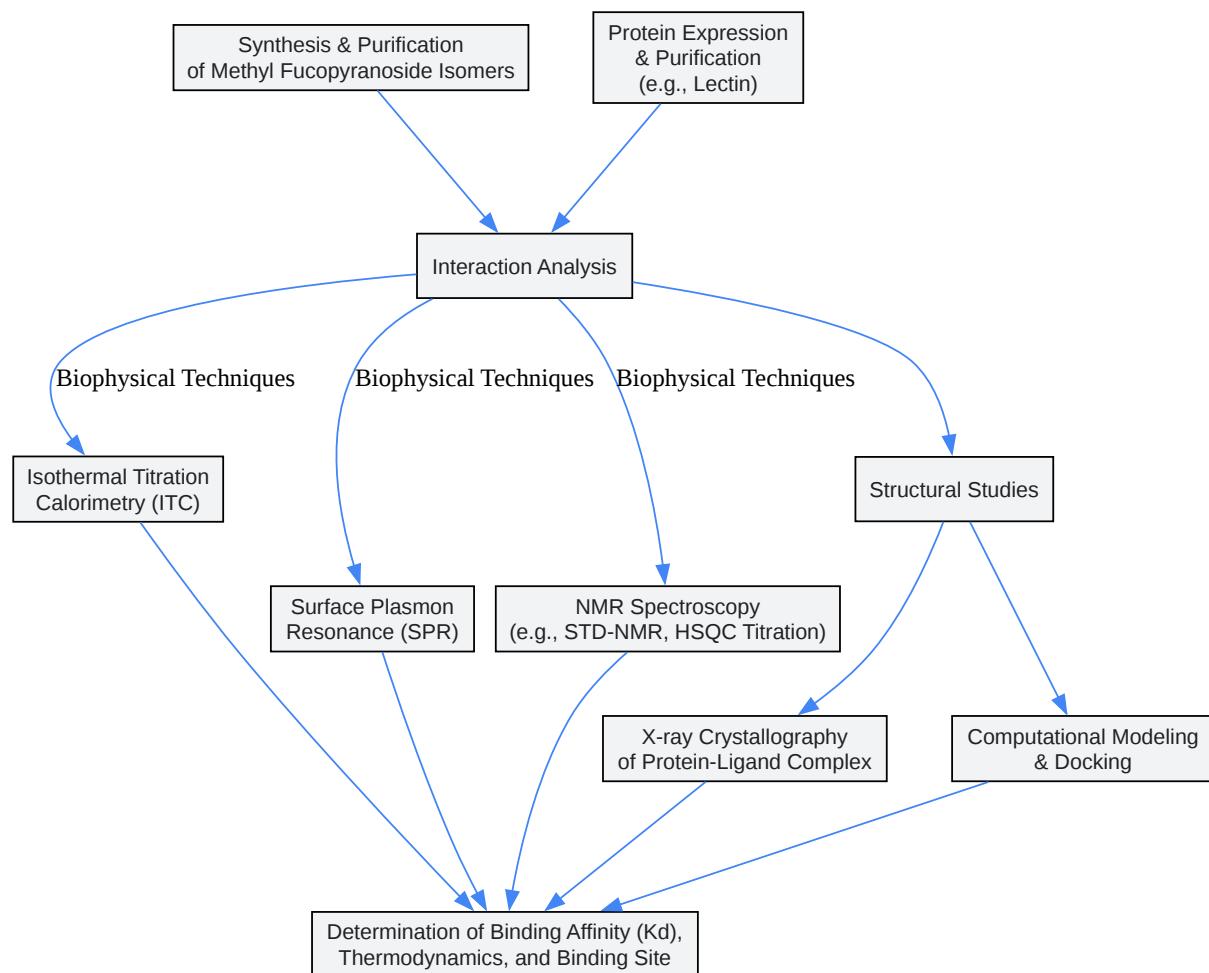
Materials:

- L-fucose
- Anhydrous methanol


- Strong acid catalyst (e.g., acetyl chloride, Dowex 50W-X8 resin, or HCl)
- Anhydrous sodium carbonate or triethylamine
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

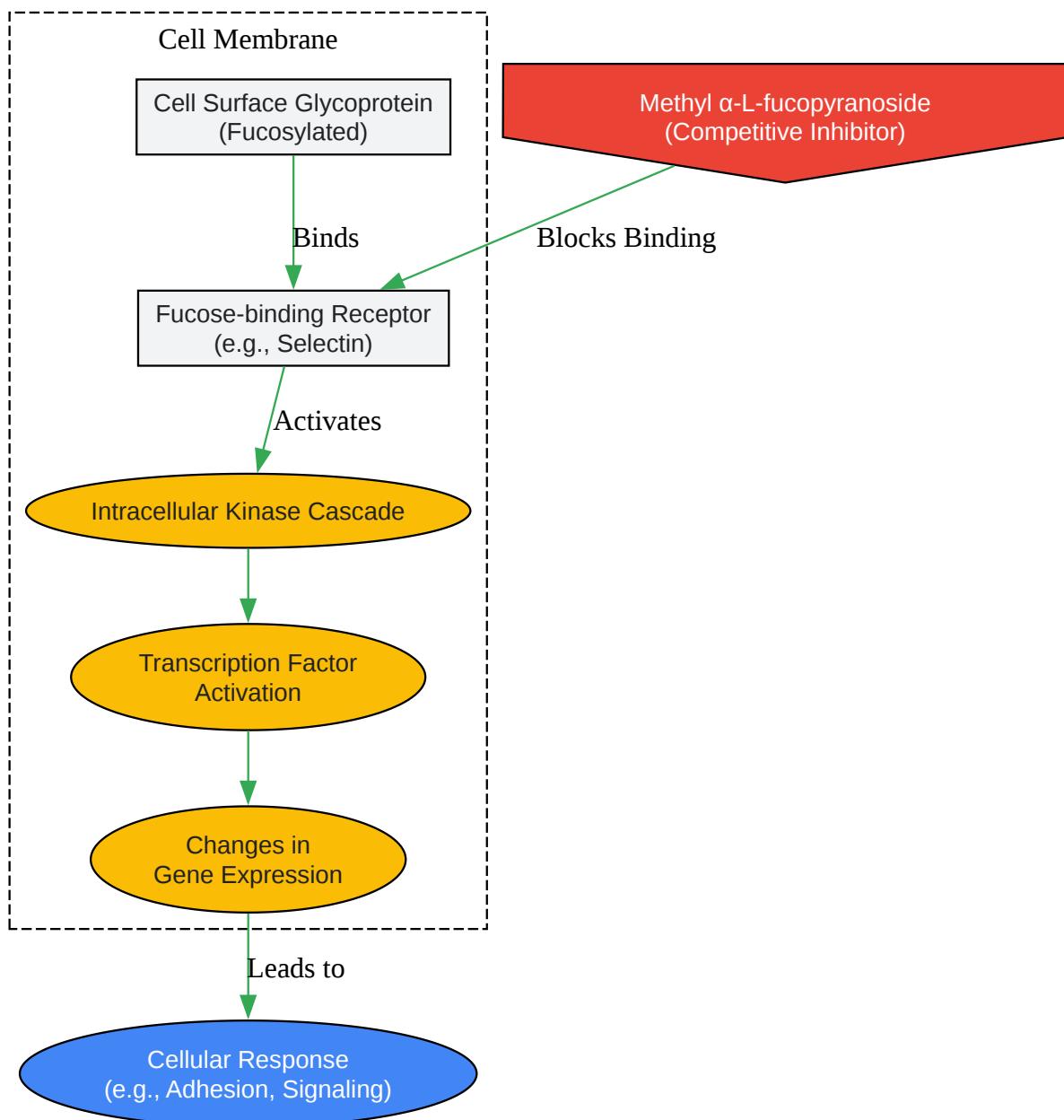
- Reaction Setup: Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid. If using acetyl chloride, it will react with methanol to generate HCl in situ.
- Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.
- Neutralization: After cooling to room temperature, neutralize the acid catalyst by adding anhydrous sodium carbonate or triethylamine until the solution is no longer acidic.
- Workup: Filter the mixture to remove the solid base and any insoluble byproducts. Concentrate the filtrate under reduced pressure to obtain a crude syrup.
- Purification: Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the α and β anomers and any unreacted starting material.
- Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent to yield methyl α -L-fucopyranoside as a white solid. Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.[\[13\]](#)[\[14\]](#)


Visualizations

Chemical Structures and Stereoisomers

[Click to download full resolution via product page](#)

Caption: Stereoisomers of **methyl fucopyranoside**.


Experimental Workflow: Studying Carbohydrate-Protein Interactions

[Click to download full resolution via product page](#)

Caption: Workflow for studying carbohydrate-protein interactions.

Signaling Pathway Involvement (Conceptual)

[Click to download full resolution via product page](#)

Caption: Inhibition of fucose-mediated cell signaling.

Conclusion

Methyl fucopyranoside, in its various stereoisomeric forms, represents a cornerstone of modern glycobiology research. A thorough understanding of its structure, stereochemistry, and conformational preferences is paramount for the rational design of experiments aimed at dissecting the roles of fucosylated glycans in health and disease. This guide provides a foundational overview to aid researchers in their endeavors, from the synthesis and characterization of these essential molecules to their application in studying complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of Methyl Fucopyranoside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016489#methyl-fucopyranoside-structure-and-stereochemistry-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com